2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-[[(2-aminoacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-4-6-10(16)9-15-11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQPUAVELYEIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its chemical formula C13H25N3O3, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with an aminoacetyl group and a tert-butyl ester, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the piperidine ring allows for various interactions with biological targets, while the tert-butyl ester enhances solubility and stability.
Biological Activity Overview
Research indicates that compounds similar to this compound have shown a range of biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including murine leukemia cells (L1210) and human cervix carcinoma (HeLa) cells .
- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially affecting GABA reuptake mechanisms. Similar piperidine derivatives have been explored as GABA reuptake inhibitors .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. One effective approach involves the acylation of piperidine derivatives with aminoacetyl groups in the presence of activating agents such as BOP (Benzotriazole-1-yloxy) to form the desired amide linkages .
Anticancer Activity
A study evaluating the antiproliferative activity of various piperidine derivatives found that certain modifications led to enhanced efficacy against cancer cell lines. For example, compounds with structural similarities to this compound exhibited IC50 values lower than 20 μM in several tested lines, indicating promising anticancer potential .
Neuropharmacological Studies
Research on related compounds has indicated their potential as GABA reuptake inhibitors. For instance, a study highlighted that modifications in the piperidine structure could significantly enhance binding affinity to GABA transporters, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar piperidine derivatives:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Acetyl group | Antiproliferative | <20 μM |
| Compound B | Amino group | GABA reuptake inhibitor | <10 μM |
| Compound C | Methyl substitution | Neuroprotective | <15 μM |
This comparison highlights the diverse pharmacological profiles that can arise from minor structural variations within piperidine derivatives.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of piperidine derivatives, which are significant in the development of various pharmaceuticals. Piperidine derivatives are widely recognized for their roles in:
- Antibacterial agents : Compounds derived from piperidine have shown efficacy against a range of bacterial infections.
- Antitumor drugs : Research indicates that piperidine structures can inhibit tumor growth and proliferation.
- Analgesics : Some piperidine derivatives act as opioid receptor agonists, providing pain relief similar to morphine .
Neuroscience Research
Piperidine compounds are often investigated for their effects on the central nervous system. The specific structure of 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester may influence neurotransmitter systems, making it a candidate for studying:
- Cognitive enhancers : Potential applications in treating cognitive disorders or enhancing memory functions.
- Anxiolytics : Investigating its effects on anxiety-related behaviors could lead to new therapeutic options .
Case Study 1: Antibacterial Activity
A study examined the antibacterial properties of various piperidine derivatives, including those related to this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of piperidine derivatives found that modifications similar to those present in this compound enhanced neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of piperidine/piperazine-tert-butyl ester derivatives, which share a common carbamate backbone but differ in substituent groups. Below is a comparative analysis with key analogs:
Key Differences and Implications
The 4-amino-phenylamino analog contains an aromatic amine, which could confer distinct electronic properties for applications in fluorescence labeling or metal coordination.
Positional Isomerism :
- The 4-position analog (CAS 1353982-72-5 ) demonstrates how regiochemistry impacts molecular conformation. Piperidine-4-substituted derivatives may exhibit different solubility or pharmacokinetic profiles compared to 2-substituted isomers.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 0–25°C for coupling steps), solvent selection (e.g., dichloromethane or DMF for amide bond formation), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of coupling agents like HATU/DCC). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitoring intermediates with TLC or LC-MS ensures reaction progression .
Q. How should this compound be stored to maintain stability, and what degradation pathways are observed under suboptimal conditions?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester group. Degradation occurs via moisture-induced ester cleavage or light-mediated oxidation of the aminoacetyl moiety. Regular stability testing via NMR (monitoring for loss of tert-butyl peak at ~1.4 ppm) and HPLC (tracking new peaks) is advised. Evidence suggests <5% degradation over 6 months under optimal storage .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Use H/C NMR to confirm structural integrity (e.g., tert-butyl carbamate protons at ~1.4 ppm, piperidine ring protons at 1.5–3.0 ppm). High-resolution LC-MS (ESI+) validates molecular weight ([M+H]+ expected ~300–350 g/mol). Purity ≥95% should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What strategies are effective for removing the tert-butyl carbamate (Boc) protecting group during downstream derivatization?
- Methodological Answer : Deprotection is achieved using TFA (20–50% v/v in DCM, 1–2 hours at room temperature) or HCl/dioxane (4M, 30 minutes). Post-deprotection, neutralize with aqueous NaHCO₃ and extract with DCM. Confirm complete removal via loss of the tert-butyl NMR signal and LC-MS shift .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound against enzyme targets?
- Methodological Answer : Use fluorescence polarization or SPR to measure binding affinity (Kd) for targets like proteases or kinases. For functional inhibition, conduct kinetic assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina, Schrödinger) to predict binding modes, guided by the compound’s piperidine-amide scaffold .
Q. What chiral synthesis approaches ensure high enantiomeric purity of the piperidine core?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for aminohydroxylation) or chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation. Chiral HPLC (Chiralpak AD-H column) or SFC validates enantiopurity (≥98% ee). Stereochemical assignments require NOESY or X-ray crystallography .
Q. How can computational modeling resolve contradictions in reported binding affinities across studies?
- Methodological Answer : Perform MD simulations (AMBER, GROMACS) to assess conformational flexibility of the piperidine ring under physiological conditions (pH 7.4, 310K). Compare binding free energies (MM-PBSA) across protonation states. Validate with alanine scanning mutagenesis of the target protein .
Q. What experimental frameworks address discrepancies in synthetic yields reported for analogous compounds?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, a Box-Behnken design can optimize coupling reactions by varying temperature (0–25°C), equivalents of HATU (1.0–1.5), and reaction time (2–24 hours). Statistical analysis (ANOVA) identifies critical factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
